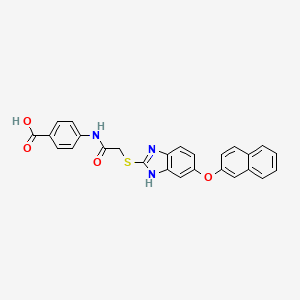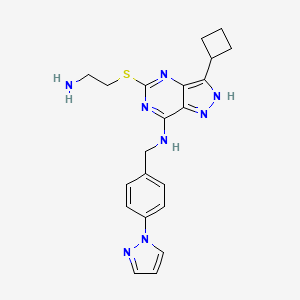
Cdk-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing CDK inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Cdk-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Cdk-IN-9 has a wide range of scientific research applications, including:
Mecanismo De Acción
Cdk-IN-9 exerts its effects by inhibiting the activity of CDK2/E, leading to the dephosphorylation of retinoblastoma protein and RNA polymerase II. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets involved include CDK2, CDK12, and DDB1, which play crucial roles in cell cycle regulation and transcription .
Comparación Con Compuestos Similares
Cdk-IN-9 is compared with other CDK inhibitors such as Flavopiridol and Dinaciclib. While Flavopiridol targets multiple CDKs, including CDK9, this compound specifically targets CDK2/E with higher potency . Dinaciclib also inhibits multiple CDKs but has a broader spectrum of activity compared to this compound . The uniqueness of this compound lies in its specific targeting of CDK2/E and its ability to induce apoptosis through the dephosphorylation of key proteins .
List of Similar Compounds
Flavopiridol: A broad-spectrum CDK inhibitor.
Dinaciclib: Inhibits multiple CDKs with a broader spectrum of activity.
Seliciclib: Another CDK inhibitor with different target specificity.
Propiedades
Fórmula molecular |
C21H24N8S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
5-(2-aminoethylsulfanyl)-3-cyclobutyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C21H24N8S/c22-9-12-30-21-25-18-17(15-3-1-4-15)27-28-19(18)20(26-21)23-13-14-5-7-16(8-6-14)29-11-2-10-24-29/h2,5-8,10-11,15H,1,3-4,9,12-13,22H2,(H,27,28)(H,23,25,26) |
Clave InChI |
MJACTWDJXKRKAV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=C3C(=NN2)C(=NC(=N3)SCCN)NCC4=CC=C(C=C4)N5C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


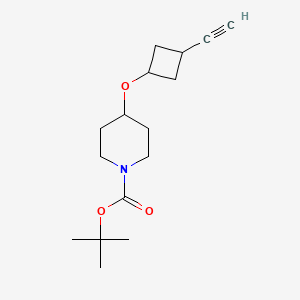
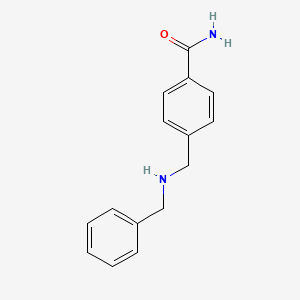
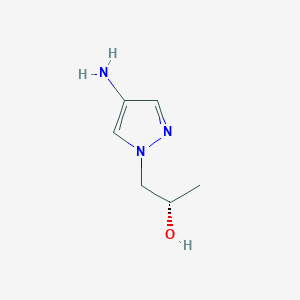


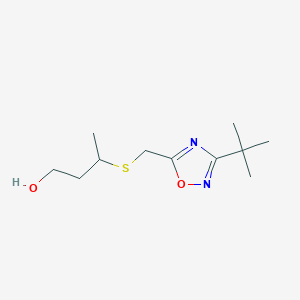

![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
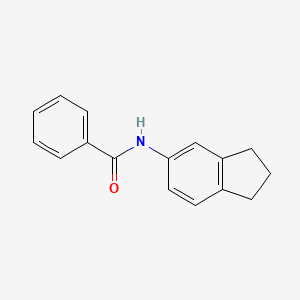
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

